6,6-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid
Description
6,6-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid is a fluorinated azepane derivative featuring a seven-membered ring structure. Key functional groups include:
- 6,6-Difluoro substitution: Enhances metabolic stability and lipophilicity.
- (2-Methylpropan-2-yl)oxycarbonyl (tert-butoxycarbonyl, Boc) group: Protects the amine moiety during synthesis .
- Carboxylic acid: Facilitates salt formation and interaction with biological targets.
This compound is synthesized via multi-step routes involving Boc-protection, fluorination, and cyclization, as exemplified in related methodologies .
Properties
IUPAC Name |
6,6-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-7-12(13,14)6-4-5-8(15)9(16)17/h8H,4-7H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAGUAVTGKRDRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCCC1C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance efficiency and scalability.
Chemical Reactions Analysis
6,6-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carboxylic acid group to an alcohol.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6,6-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases. It is known to act as a small molecule inhibitor, making it valuable in medicinal chemistry and drug development. Additionally, this compound has applications in biological research, where it can be used to study enzyme inhibition and metabolic pathways. In the industrial sector, it may be used in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 6,6-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can inhibit their activity, leading to various biological effects. The pathways involved in its mechanism of action are often related to the inhibition of key enzymes in metabolic or signaling pathways.
Comparison with Similar Compounds
Structural Analogs with Boc-Protected Amines
Example: 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid ()
Key Differences :
- The target compound’s azepane ring confers conformational rigidity, while the pentanoic acid analog is linear, impacting solubility and bioavailability.
- Fluorination in the target compound may improve metabolic stability compared to the hydroxylated analog.
Bicyclic Carboxylic Acid Derivatives
Examples :
- Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid ()
- (6R,7R)-7-[(R)-2-Amino-2-phenylacetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid ()
Key Differences :
- Bicyclic derivatives exhibit enhanced rigidity and are often used in antibiotics, whereas the target compound’s monocyclic structure may favor different target interactions.
- Crystallinity data for the target compound are absent but critical for pharmaceutical formulation.
Key Differences :
- The intermediate’s methyl ester group simplifies purification, while the target compound’s carboxylic acid enables salt formation.
- LCMS and HPLC data for intermediates highlight analytical workflows applicable to the target compound.
Biological Activity
6,6-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, exploring various studies and findings that highlight its pharmacological properties.
The compound has the following chemical characteristics:
- Molecular Formula : CHFNO
- Molecular Weight : 263.24 g/mol
- Structure : It features a difluorinated azepane ring, which is crucial for its biological interactions.
Research indicates that 6,6-difluoro derivatives often interact with biological targets through modulation of enzyme activity or receptor binding. The presence of the difluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Pharmacological Effects
- Antimicrobial Activity : Some studies have reported that compounds with similar structures exhibit antimicrobial properties. The specific activity of this compound against various bacterial strains remains to be fully characterized.
- Anticancer Potential : Preliminary investigations suggest that this compound may influence cancer cell proliferation. For instance, compounds with azepane structures have shown promise in inhibiting tumor growth in vitro.
- Neuroprotective Effects : There are indications that this compound could have neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
Study 1: Antimicrobial Evaluation
In a controlled study, a series of difluoroazepane derivatives were tested against common bacterial strains such as E. coli and S. aureus. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting the potential for developing new antimicrobial agents based on this scaffold.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 6,6-Difluoro-1-(CHO) | E. coli | 15 |
| 6,6-Difluoro-1-(CHO) | S. aureus | 18 |
Study 2: Anticancer Activity
A recent study focused on the cytotoxic effects of difluoroazepane derivatives on various cancer cell lines (e.g., MCF-7 breast cancer cells). The findings revealed that treatment with these compounds resulted in a dose-dependent decrease in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 80 |
| 25 | 65 |
| 50 | 40 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
